molecular formula C9H11BF3NO4S B571889 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 1279107-82-2

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B571889
CAS No.: 1279107-82-2
M. Wt: 297.055
InChI Key: SYZSCAQVGVKZPK-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 1279107-82-2) is a boronic acid derivative featuring a phenyl ring substituted at position 4 with an N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) and at position 2 with a trifluoromethyl (-CF₃) group. The boronic acid (-B(OH)₂) moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The trifluoromethyl group is a strong electron-withdrawing substituent, while the dimethylsulfamoyl group contributes both electronic and steric effects. This combination enhances reactivity in transmetalation steps, as observed in studies on electron-deficient arylboronic acids .

Properties

IUPAC Name

[4-(dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3NO4S/c1-14(2)19(17,18)6-3-4-8(10(15)16)7(5-6)9(11,12)13/h3-5,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZSCAQVGVKZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681742
Record name [4-(Dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279107-82-2
Record name [4-(Dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing boronic acid moieties can inhibit proteasomal activity, leading to the degradation of specific proteins involved in cancer progression. The application of 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid in this context is particularly promising due to its ability to act as a protein degrader. Studies have shown that such compounds can selectively target and degrade oncoproteins, which are overexpressed in various cancers.

For instance, a study demonstrated that derivatives of boronic acids exhibited significant antiproliferative effects against human cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia) and K562 (chronic myeloid leukemia) cells, with IC50 values indicating effective potency at low concentrations .

1.2 Targeting Kinases
The compound has also been evaluated for its potential to inhibit specific kinases implicated in cancer cell signaling pathways. Inhibition of FLT3-ITD kinase, a critical target in acute myeloid leukemia, has been reported with certain boronic acid derivatives showing promising results in reducing cell viability and inducing apoptosis in affected cell lines .

Synthetic Applications

2.1 Suzuki-Miyaura Coupling Reaction
this compound can be utilized as a coupling partner in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is vital for creating complex molecules used in pharmaceuticals and agrochemicals .

2.2 Synthesis of Novel Compounds
The compound serves as a building block for synthesizing novel heterocyclic compounds with potential biological activity. For example, it has been employed to synthesize various N-aryl aromatic imines through condensation reactions, showcasing its versatility in generating diverse chemical entities .

Environmental Applications

3.1 Sensor Development
Recent studies have explored the use of boronic acids, including this compound, in environmental sensing applications. Their ability to selectively bind to diols makes them suitable for detecting biomolecules and pollutants in environmental samples, contributing to advancements in environmental monitoring technologies.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaFindings
Anticancer Activity Effective against MV4-11 and K562 cell lines; induces apoptosis through proteasomal inhibition .
Kinase Inhibition Targets FLT3-ITD kinase; reduces cell viability in acute myeloid leukemia models .
Synthetic Applications Used in Suzuki-Miyaura reactions; facilitates the synthesis of complex organic molecules .
Environmental Monitoring Potential use as a sensor for detecting diols and pollutants .

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This property makes it valuable in applications such as molecular recognition and separation processes. The boronic acid group interacts with the cis-diol groups, forming a cyclic ester, which can be reversed under specific conditions, allowing for controlled capture and release of target molecules .

Comparison with Similar Compounds

Substituent Effects

  • Trifluoromethyl vs. Methyl : Replacing the 2-methyl group in 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid (CAS: 957034-82-1) with a trifluoromethyl group increases electron-withdrawing effects, enhancing the compound’s electrophilicity and reactivity in cross-coupling reactions .
  • Sulfamoyl Group Position : 2-(N,N-Dimethylsulfamoyl)phenylboronic acid (PN-3874) places the sulfamoyl group at the ortho position, creating steric hindrance near the boronic acid moiety, which may reduce coupling efficiency compared to the para-substituted target compound .

Molecular Properties

Compound Name CAS Substituents (Position) Molecular Formula Molecular Weight Key Properties/Reactivity
4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid 1279107-82-2 4-SO₂N(CH₃)₂, 2-CF₃ C₉H₁₁BF₃NO₄S 298.05* High reactivity due to strong EWGs
4-(N,N-Dimethylsulfamoyl)phenylboronic acid 486422-59-7 4-SO₂N(CH₃)₂ C₈H₁₂BNO₄S 229.06 Moderate reactivity; lacks CF₃
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid 2096329-81-4 4-SO₂NH(CH₂CH₂CH₃), 2-CF₃ C₁₀H₁₃BF₃NO₄S 312.09* Increased steric bulk
4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid 957034-82-1 4-SO₂N(CH₃)₂, 2-CH₃ C₉H₁₄BNO₄S 243.09 Less electron-deficient

*Calculated based on analogous structures.

Reactivity in Cross-Coupling Reactions

Electron-poor arylboronic acids exhibit accelerated transmetalation rates in nickel- or palladium-catalyzed couplings. The trifluoromethyl group in the target compound enhances reactivity compared to analogs with methyl or hydrogen substituents. For example:

  • 2-Trifluoromethylphenylboronic acid reacts faster than 2-methylphenylboronic acid with Ni(II) complexes, as shown in Table 1 of .
  • The dimethylsulfamoyl group further withdraws electron density, synergizing with the CF₃ group to improve catalytic turnover .

Biological Activity

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS Number: 1279107-82-2) is a boronic acid derivative characterized by its unique trifluoromethyl and sulfamoyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to compile and analyze the current knowledge regarding the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C9_9H11_{11}BF3_3NO4_4S
  • Molecular Weight : 297.1 g/mol
  • Purity : ≥96%
  • Storage Conditions : Room temperature, protected from moisture

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Boronic acids are known to form reversible covalent bonds with diols, which can affect the function of glycoproteins and other biomolecules.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of boronic acid derivatives, including this compound. The compound has shown moderate activity against several bacterial strains, including Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) values were found to be lower than those of some established antibiotics, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Reference
Escherichia coli32
Bacillus cereus16
Candida albicans64
Aspergillus niger32

Case Studies

  • Inhibition Studies : A study investigating the inhibition of leucyl-tRNA synthetase (LeuRS) in Candida albicans revealed that the compound could effectively bind to the enzyme's active site, similar to other known inhibitors like Tavaborole. This binding disrupts protein synthesis in fungi, leading to antifungal effects .
  • Structural Analysis : Molecular docking studies have provided insights into how this compound interacts with target enzymes. The presence of the trifluoromethyl group enhances lipophilicity and alters binding affinities compared to non-fluorinated analogs.

Potential Applications

Given its promising biological activity, this compound could serve multiple roles:

  • Antimicrobial Agent : Its effectiveness against various pathogens suggests potential use in treating infections.
  • Biochemical Probe : The compound can be utilized in research settings to study enzyme functions and interactions due to its ability to form reversible bonds with biomolecules.
  • Drug Development : The unique structural features may allow for further modifications leading to novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach includes:

Borylation : Starting with a trifluoromethyl-substituted phenol derivative, boronylation is achieved using reagents like boron trifluoride etherate in ethanol under reflux .

Sulfamoyl Introduction : The dimethylsulfamoyl group is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like palladium for Suzuki-Miyaura cross-coupling .

  • Key Parameters : Temperature (reflux vs. room temperature), solvent polarity (THF vs. DMSO), and stoichiometry of boron reagents significantly affect yield. For instance, excess boron trifluoride etherate may improve boronic acid formation but risks side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and what data confirm its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR are essential. For example, the 11B^{11}\text{B} NMR peak near 30 ppm confirms boronic acid presence, while splitting patterns in 1H^{1}\text{H} NMR distinguish sulfamoyl and trifluoromethyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 310.08 for C9_9H12_{12}BF3_3NO4_4S).
  • FT-IR : B-O stretching (~1340 cm1^{-1}) and S=O vibrations (~1150 cm^{-1) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and reaction pathways. For example:

  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify intermediates in Suzuki-Miyaura couplings, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations model solvent interactions, guiding solvent selection to enhance solubility of the hydrophobic trifluoromethyl group .

Q. What strategies mitigate solubility challenges during cross-coupling reactions involving this boronic acid?

  • Methodological Answer :

  • Co-solvent Systems : Mixtures of THF/H2_2O (5:1) or DMSO/EtOH improve solubility by disrupting crystallinity from the sulfamoyl group .
  • Microwave-Assisted Synthesis : Enhanced dielectric heating in polar solvents (e.g., DMF) increases dissolution rates and reaction efficiency .

Q. How do the electron-withdrawing trifluoromethyl and sulfamoyl groups influence regioselectivity in palladium-catalyzed reactions?

  • Methodological Answer :

  • Electronic Effects : The trifluoromethyl group reduces electron density at the para position, directing cross-coupling to the ortho site.
  • Steric Effects : Sulfamoyl’s bulkiness may hinder transmetalation steps, necessitating larger ligands (e.g., SPhos) to stabilize Pd intermediates .

Q. Which statistical experimental design (DoE) methods are most effective for optimizing reaction conditions with this compound?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Central composite designs (CCD) optimize variables (e.g., catalyst loading, temperature) to maximize yield. For example, a 32^2 factorial design can model interactions between Pd(OAc)2_2 concentration and reaction time .
  • Taguchi Methods : Orthogonal arrays screen multiple factors (e.g., solvent, base) with minimal experiments, prioritizing critical parameters like base strength (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) .

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